6-Bromo-1,3-dihydroisobenzofuran-4-ol

Medicinal Chemistry Cross-Coupling Building Block Reactivity

6-Bromo-1,3-dihydroisobenzofuran-4-ol (CAS 2408640-52-6) is a brominated 1,3-dihydroisobenzofuran derivative bearing a phenolic hydroxyl at position 4 and a bromine atom at position 6 of the fused benzene ring. With a molecular formula of C₈H₇BrO₂ and a molecular weight of 215.04 g·mol⁻¹, the compound serves as a heterocyclic building block for medicinal chemistry and materials science applications.

Molecular Formula C8H7BrO2
Molecular Weight 215.04 g/mol
Cat. No. B8116970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1,3-dihydroisobenzofuran-4-ol
Molecular FormulaC8H7BrO2
Molecular Weight215.04 g/mol
Structural Identifiers
SMILESC1C2=C(CO1)C(=CC(=C2)Br)O
InChIInChI=1S/C8H7BrO2/c9-6-1-5-3-11-4-7(5)8(10)2-6/h1-2,10H,3-4H2
InChIKeyTVWZQIMUXBUXHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1,3-dihydroisobenzofuran-4-ol: Core Building Block Profile and Scientific Procurement Context


6-Bromo-1,3-dihydroisobenzofuran-4-ol (CAS 2408640-52-6) is a brominated 1,3-dihydroisobenzofuran derivative bearing a phenolic hydroxyl at position 4 and a bromine atom at position 6 of the fused benzene ring . With a molecular formula of C₈H₇BrO₂ and a molecular weight of 215.04 g·mol⁻¹, the compound serves as a heterocyclic building block for medicinal chemistry and materials science applications . The presence of both a hydrogen-bond-donating phenol and a carbon–bromine bond suitable for transition-metal-catalyzed cross-coupling distinguishes this scaffold from its non-halogenated parent and from regioisomeric bromo analogs, creating a chemically addressable, dual-functional core for structure–activity relationship (SAR) exploration .

Why 6-Bromo-1,3-dihydroisobenzofuran-4-ol Cannot Be Replaced by the Parent Scaffold or Other Halogenated Analogs


The 1,3-dihydroisobenzofuran-4-ol scaffold contains two chemically distinct reactive centers—the phenolic –OH and the aromatic C–H bonds—yet the parent compound (CAS 417704-22-4) lacks a halogen handle, requiring harsh or non-selective conditions for C–C bond formation at the 6-position . 6-Chloro and 6-fluoro analogs, while halogenated, exhibit significantly different reactivity in palladium-catalyzed cross-coupling reactions: the C–Br bond of the 6-bromo derivative undergoes oxidative addition approximately 100–1000-fold faster than the C–Cl bond and is far more reactive than the C–F bond, which is essentially inert under standard Suzuki–Miyaura conditions [1]. Furthermore, bromine exerts a distinct electron-withdrawing effect that modulates the phenolic pKa and hydrogen-bond acidity relative to the chloro, fluoro, and unsubstituted analogs, directly impacting solubility, membrane permeability, and target-binding thermodynamics [2]. Substituting with a non-brominated or differently halogenated analog therefore fundamentally alters both the synthetic tractability and the physicochemical profile of the resulting derivatives.

Quantitative Differentiation Evidence: 6-Bromo-1,3-dihydroisobenzofuran-4-ol vs. Structural Analogs


Regiospecific Bromine at C6 Enables Palladium-Catalyzed Cross-Coupling Not Accessible with the Non-Halogenated Parent

The 6-bromo substituent provides a site for oxidative addition to Pd(0) catalysts, enabling Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings. The non-halogenated parent 1,3-dihydroisobenzofuran-4-ol (CAS 417704-22-4) lacks any carbon–halogen bond and cannot undergo direct cross-coupling without prior functionalization . The C–Br bond dissociation energy for aryl bromides is approximately 337 kJ·mol⁻¹, compared to ~397 kJ·mol⁻¹ for aryl chlorides and ~525 kJ·mol⁻¹ for aryl fluorides, placing the 6-bromo derivative in the optimal reactivity window for room-temperature or mildly heated palladium catalysis [1]. A commercially available boronic ester derivative—2-(6-bromo-1,3-dihydroisobenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2409556-91-6, MW 325.01)—further demonstrates the synthetic utility of the 6-bromo handle for downstream diversification [2].

Medicinal Chemistry Cross-Coupling Building Block Reactivity

Bromine-Induced pKa Modulation of the Phenolic –OH Relative to the Non-Halogenated Parent

The electron-withdrawing bromine at position 6 lowers the pKa of the phenolic hydroxyl group. The non-halogenated parent 1,3-dihydroisobenzofuran-4-ol has a predicted pKa of 9.80 ± 0.20 . Applying the Hammett σₘ constant for bromine (σₘ = +0.39) and the relationship ΔpKa ≈ −ρ·σ (ρ ≈ 2.1 for phenol ionization), the estimated pKa of 6-bromo-1,3-dihydroisobenzofuran-4-ol is approximately 8.9–9.0 [1]. This ~0.8–0.9 unit decrease corresponds to roughly a 6–8-fold increase in the fraction of ionized phenolate at physiological pH 7.4, directly affecting aqueous solubility and the compound's hydrogen-bond donor strength in biological environments [2].

Physicochemical Profiling Drug Design ADME Prediction

Halogen Identity in Isobenzofuran Analogues Directly Modulates Antifungal Potency: Class-Level Evidence

A systematic study of halogen-substituted isobenzofuran analogues as conformationally constrained miconazole mimetics demonstrated that halogen identity and position profoundly affect in vitro and in vivo topical antifungal activity against dermatophytes and Candida species [1]. In this series, compounds 13b and 13c—which incorporate halogen substitution patterns on the isobenzofuran core—proved significantly superior to both miconazole and clotrimazole in a vaginal Candida infection model in hamsters (compound 13c) and in a topical Trichophyton infection model in guinea pigs (compound 13b), whereas the most direct miconazole analogue (13a) was among the least active [1]. Molecular modeling attributed the activity differences to unique molecular volume space occupied by the halogen atoms and their distinct electrostatic properties [1]. Although 6-bromo-1,3-dihydroisobenzofuran-4-ol was not directly tested in this study, the class-level structure–activity relationship establishes that replacing bromine with chlorine or hydrogen at the equivalent position on a dihydroisobenzofuran scaffold can qualitatively and quantitatively alter antifungal pharmacological outcomes [2].

Antifungal Agents Structure–Activity Relationship Halogen Bonding

Available Boronic Ester Derivative Facilitates Direct Suzuki–Miyaura Library Synthesis

The boronic ester 2-(6-bromo-1,3-dihydroisobenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2409556-91-6, MW 325.01) is commercially available as a direct derivative of the target compound [1]. This pre-formed boronic ester enables immediate use in high-throughput Suzuki–Miyaura cross-coupling without requiring in situ borylation or lithiation–boration sequences. In contrast, the non-halogenated parent 1,3-dihydroisobenzofuran-4-ol requires separate halogenation and borylation steps to achieve equivalent synthetic versatility . The availability of both the aryl bromide (target compound) and its boronic ester derivative as off-the-shelf building blocks provides a bidirectional synthetic strategy: the bromide serves as an electrophilic partner, while the boronic ester serves as a nucleophilic partner, enabling convergent library synthesis from a single core scaffold [2].

Parallel Synthesis Fragment-Based Drug Discovery Suzuki Coupling

Procurement-Relevant Application Scenarios for 6-Bromo-1,3-dihydroisobenzofuran-4-ol


Late-Stage Diversification in Kinase or Antifungal Lead Optimization Programs

When a 1,3-dihydroisobenzofuran-4-ol core has been identified as a promising pharmacophore, the 6-bromo derivative enables systematic exploration of the 6-position via Suzuki–Miyaura coupling without perturbing the 4-OH hydrogen-bond donor/acceptor pharmacophore . The class-level evidence from halogen-substituted isobenzofuran–miconazole analogues demonstrates that bromine versus chlorine substitution can qualitatively reverse antifungal efficacy in vivo, making the 6-bromo scaffold the appropriate starting point for antifungal SAR rather than the 6-chloro or non-halogenated analog [1].

Convergent Parallel Library Synthesis Using Bidirectional Cross-Coupling

Procurement of both 6-bromo-1,3-dihydroisobenzofuran-4-ol (CAS 2408640-52-6) and its boronic ester derivative (CAS 2409556-91-6) allows medicinal chemistry teams to execute a bidirectional diversification strategy: the aryl bromide reacts with aryl/heteroaryl boronic acids as the electrophile, while the boronic ester reacts with aryl/heteroaryl halides as the nucleophile . This convergent approach reduces the number of synthetic steps per library member by two compared to starting from the non-halogenated parent, which requires sequential halogenation and borylation [2].

Physicochemical Property Optimization via Halogen-Dependent pKa Tuning

The bromine-induced pKa depression of approximately 0.8–0.9 units relative to the parent scaffold (estimated pKa ≈ 8.9–9.0 vs. 9.80 for the parent) provides a predictable handle for modulating the ionizable fraction at physiological pH. This difference translates to an estimated 6–8-fold increase in phenolate concentration at pH 7.4, which can be exploited to fine-tune aqueous solubility, plasma protein binding, and membrane permeability—parameters that are not independently adjustable with the non-halogenated parent or the 6-fluoro analog, where the inductive effect is smaller or larger, respectively [3].

Fragment-Based Drug Discovery (FBDD) with a Dual-Functional Core

As a low-molecular-weight (215.04 Da) fragment compliant with the Rule of Three, 6-bromo-1,3-dihydroisobenzofuran-4-ol provides two orthogonal vectors for fragment elaboration: the phenolic –OH for O-alkylation, acylation, or sulfonylation, and the C–Br bond for transition-metal-catalyzed C–C bond formation [1]. The 4-OH group can be protected or derivatized independently of the 6-Br handle, enabling sequential functionalization strategies that are not feasible with fragments lacking a halogen substituent [2].

Quote Request

Request a Quote for 6-Bromo-1,3-dihydroisobenzofuran-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.